But-2-yn-1-amine hydrochloride
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Overview
Description
But-2-yn-1-amine hydrochloride is a chemical compound with the molecular formula C₄H₈ClN. It is a derivative of propargylamine, characterized by the presence of an alkyne group and an amine group. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: But-2-yn-1-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of propargylamine with hydrochloric acid. The reaction typically proceeds under mild conditions, resulting in the formation of the hydrochloride salt.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of advanced catalytic processes. For example, zinc oxide nanoparticles can be used as a catalyst in solvent-free conditions to facilitate the reaction between benzaldehyde, piperidine, and phenylacetylene, leading to the formation of propargylamines .
Chemical Reactions Analysis
Types of Reactions: But-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenated compounds and strong bases are often used in substitution reactions.
Major Products Formed:
Oxidation: Oximes and nitriles.
Reduction: Alkenes and alkanes.
Substitution: Various substituted amines.
Scientific Research Applications
But-2-yn-1-amine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of propargylamines.
Biology: The compound is studied for its potential neuroprotective effects and its role in inhibiting monoamine oxidase enzymes.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of but-2-yn-1-amine hydrochloride involves its interaction with various molecular targets. For instance, it acts as an inhibitor of monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters. By inhibiting these enzymes, the compound can increase the levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases .
Comparison with Similar Compounds
Propargylamine: A closely related compound with similar chemical properties.
Rasagiline: A derivative used in the treatment of Parkinson’s disease.
Selegiline: Another monoamine oxidase inhibitor with neuroprotective effects.
Uniqueness: But-2-yn-1-amine hydrochloride is unique due to its specific structural features, such as the presence of both an alkyne and an amine group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
but-2-yn-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLVRODWKGTSJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50329-23-2 |
Source
|
Record name | but-2-yn-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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